molecular formula C13H16N2O2 B3946500 N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide

N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No. B3946500
M. Wt: 232.28 g/mol
InChI Key: FCXPLRPLRPQANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide, also known as CPDD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPDD belongs to the class of N-acyl amino acid derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various signaling pathways involved in inflammation, pain perception, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various enzymes and receptors involved in inflammation, pain perception, and cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to modulate the activity of ion channels involved in pain perception, such as the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 3 (ASIC3). Additionally, this compound has been found to induce apoptosis in cancer cells by modulating the activity of various signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide exhibits several advantages for lab experiments, including its potent biological activity, ease of synthesis, and relatively low cost. However, this compound also exhibits some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide. One potential area of research is the development of novel this compound derivatives with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer, inflammation, and pain. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for this compound-based therapeutics.

Scientific Research Applications

N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess analgesic properties by modulating the activity of ion channels involved in pain perception. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-cyclopropyl-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-5-9(2)7-11(6-8)15-13(17)12(16)14-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPLRPLRPQANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-N'-(3,5-dimethylphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.